molecular formula C18H23N3O3 B2765542 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide CAS No. 896372-44-4

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide

Cat. No.: B2765542
CAS No.: 896372-44-4
M. Wt: 329.4
InChI Key: LFEFPPCLUKGDRI-UHFFFAOYSA-N
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Description

“3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide” is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, in particular, may exhibit unique properties due to its specific molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide” typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using appropriate reagents such as carbodiimides.

    Attachment of the 4-Methylcyclohexyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the amide or quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials or catalysts.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the propanamide and cyclohexyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1H-quinazoline derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.

    N-(Cyclohexyl)propanamide derivatives: These compounds have a similar amide linkage and may show comparable chemical reactivity.

Uniqueness

The uniqueness of “3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone or propanamide derivatives.

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-6-8-13(9-7-12)19-16(22)10-11-21-17(23)14-4-2-3-5-15(14)20-18(21)24/h2-5,12-13H,6-11H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEFPPCLUKGDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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